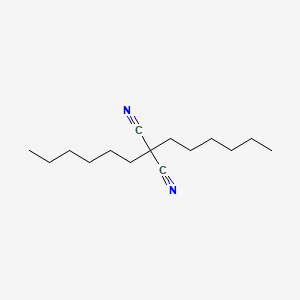

2,2-Dihexylpropanedinitrile

Description

2,2-Dihexylpropanedinitrile (C₁₅H₂₆N₂) is a dinitrile compound characterized by two hexyl (-C₆H₁₃) groups attached to the central carbon of a propanedinitrile backbone. These compounds are typically used in organic synthesis, coordination chemistry, and materials science due to their electron-withdrawing nitrile groups, which enhance reactivity and stability .

Properties

CAS No. |

122909-81-3 |

|---|---|

Molecular Formula |

C15H26N2 |

Molecular Weight |

234.38 g/mol |

IUPAC Name |

2,2-dihexylpropanedinitrile |

InChI |

InChI=1S/C15H26N2/c1-3-5-7-9-11-15(13-16,14-17)12-10-8-6-4-2/h3-12H2,1-2H3 |

InChI Key |

IYQIDRMRIXMAKO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(CCCCCC)(C#N)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2,2-Dihexylpropanedinitrile (hypothetical data inferred from analogs) with related propanedinitrile derivatives:

Key Findings from Analogous Compounds:

Reactivity: Chlorinated derivatives (e.g., 2,2-Dichloropropanedinitrile) exhibit higher electrophilicity due to electron-withdrawing Cl groups, making them reactive in nucleophilic substitutions . In contrast, alkyl-substituted derivatives (e.g., hypothetical 2,2-Dihexylpropanedinitrile) likely display enhanced solubility in nonpolar solvents and reduced reactivity, favoring applications in hydrophobic matrices.

Applications: Aromatic substituents (e.g., benzylidene in , quinoxaline in ) enable π-conjugation, critical for optoelectronic materials. Aliphatic chains (e.g., hexyl groups) may improve compatibility with polymers or lipids.

Safety : Chlorinated and aromatic derivatives are associated with acute toxicity (e.g., skin/eye irritation ), while long-chain alkyl groups (hexyl) may raise concerns about environmental persistence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.